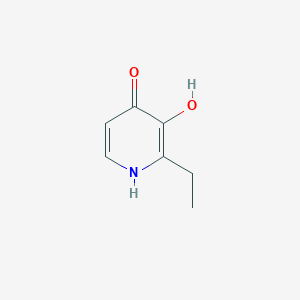![molecular formula C15H16N8O4 B140648 1,1'-Methylene Bis[Theobromine] CAS No. 77196-87-3](/img/structure/B140648.png)
1,1'-Methylene Bis[Theobromine]
Overview
Description
1,1'-Methylene Bis[Theobromine] is a compound that is synthesized from theobromine, which is a naturally occurring alkaloid found in cocoa beans. It has gained attention in recent years due to its potential use in scientific research applications.
Scientific Research Applications
Charge-Transfer Optical Transitions and Fluorescence
1,6- and 1,7-bis(n-octylamino)perylene-3,4:9,10-bis(dicarboximide), similar in structure to 1,1'-Methylene Bis[Theobromine], display charge-transfer optical transitions in the visible spectrum and fluoresce weakly. They undergo reversible oxidation and reduction, as revealed by cyclic voltammetry. These compounds have stable radical cations, indicating potential for developing new photoactive charge transport materials (Ahrens, Tauber, & Wasielewski, 2006).
Synthesis of Methylene-Bridged Bis-1,3-Dicarbonyl Compounds
Iron-catalyzed oxidative reactions of 1,3-dicarbonyl compounds with N,N-dimethylaniline result in the efficient synthesis of methylene-bridged bis-1,3-dicarbonyl derivatives. These compounds are crucial for synthesizing bipyrazoles and substituted 1,4-dihydropyridine, implying applications in organic synthesis and possibly in material science (Li et al., 2009).
Bis-PTA Derivatives and Water-Solubility Studies
Bis-phosphines, structurally akin to 1,1'-Methylene Bis[Theobromine], have been prepared with high yields, displaying significant variations in water solubilities. These compounds' water solubility is influenced by the relative positions of PTA units on the aromatic ring. Such compounds can be pivotal in applications where solubility in water is a crucial factor (Krogstad et al., 2009).
Inhibition of Malignant Glioblastoma Proliferation
Theobromine, closely related to 1,1'-Methylene Bis[Theobromine], has been found to prevent the proliferation of malignant glioblastoma. It negatively regulates Phosphodiesterase-4, Extracellular Signal-regulated Kinase, Akt/mammalian Target of Rapamycin Kinase, and Nuclear Factor-Kappa B, suggesting its potential application in cancer research and treatment (Sugimoto et al., 2014).
Luminescence Sensing and Pesticide Removal
Metal-Organic Frameworks (MOFs) constructed using thiophene-functionalized dicarboxylate (similar to 1,1'-Methylene Bis[Theobromine]) demonstrate efficient luminescent sensory materials. They are highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Moreover, these MOFs have shown the potential for recyclable detection of these contaminants and pesticide removal, indicating their application in environmental monitoring and remediation (Zhao et al., 2017).
Safety and Hazards
When handling “1,1’-Methylene Bis[Theobromine]”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It is known that theobromine, a component of the compound, primarily targets the central nervous system, acting as a vasodilator, a diuretic, and a heart stimulant .
Mode of Action
Theobromine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . It was previously believed to increase intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP . It is now thought that xanthines such as caffeine and theobromine act as antagonists at adenosine-receptors within the plasma membrane of virtually every cell .
Biochemical Pathways
Theobromine is known to affect several pathways related to its role as a vasodilator, a diuretic, and a heart stimulant .
Pharmacokinetics
Theobromine, a component of the compound, is known to have certain pharmacokinetic properties .
Result of Action
Theobromine, a component of the compound, is known to have several effects, including acting as a vasodilator, a diuretic, and a heart stimulant .
properties
IUPAC Name |
1-[(3,7-dimethyl-2,6-dioxopurin-1-yl)methyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O4/c1-18-5-16-10-8(18)12(24)22(14(26)20(10)3)7-23-13(25)9-11(17-6-19(9)2)21(4)15(23)27/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLBZHMVLVGVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543955 | |
| Record name | 1,1'-Methylenebis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77196-87-3 | |
| Record name | 1,1'-Methylene bis(theobromine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077196873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Methylenebis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-METHYLENE BIS(THEOBROMINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3YLV2M7UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




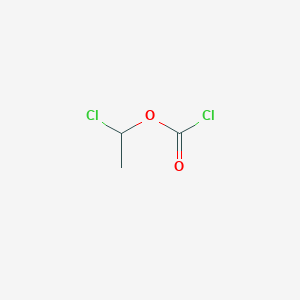

![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)
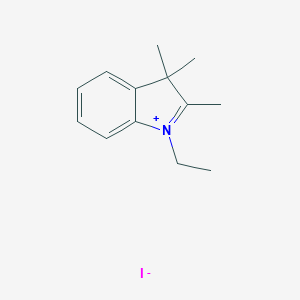

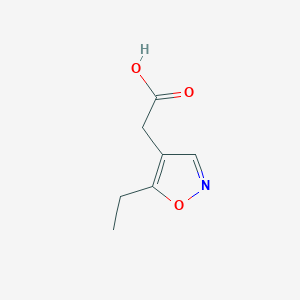
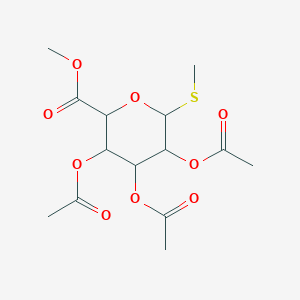
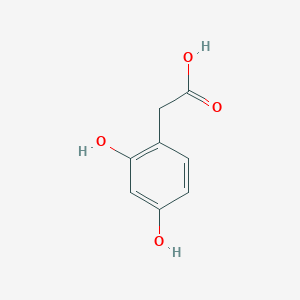

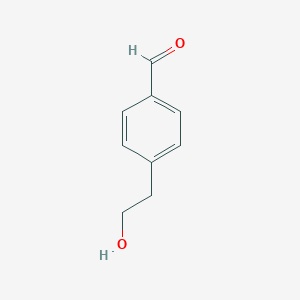
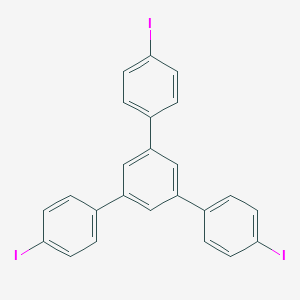
![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
